molecular formula C20H17ClO5S B4938581 4-(benzyloxy)phenyl 4-chloro-3-methoxybenzenesulfonate

4-(benzyloxy)phenyl 4-chloro-3-methoxybenzenesulfonate

Cat. No.: B4938581
M. Wt: 404.9 g/mol
InChI Key: IZPIVDPUBKLPDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzyloxy)phenyl 4-chloro-3-methoxybenzenesulfonate is a chemical compound that is used in scientific research. It is a sulfonate ester that is commonly used as a reagent in organic chemistry reactions. The compound is known for its ability to act as a protecting group for alcohols and amines in the synthesis of complex organic molecules. In

Mechanism of Action

The mechanism of action of 4-(benzyloxy)phenyl 4-chloro-3-methoxybenzenesulfonate involves the formation of a covalent bond between the sulfonate ester and the hydroxyl or amino group of the substrate. This protects the functional group from unwanted reactions during subsequent steps of the synthesis.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is not intended for use as a drug and therefore, information on its effects on living organisms is limited.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(benzyloxy)phenyl 4-chloro-3-methoxybenzenesulfonate is its ability to protect functional groups during complex organic synthesis. However, it has limitations in terms of its solubility in water and its sensitivity to acidic conditions. Additionally, it may be difficult to remove the protecting group in certain cases, leading to reduced yields.

Future Directions

There are several future directions for research related to 4-(benzyloxy)phenyl 4-chloro-3-methoxybenzenesulfonate. One area of interest is the development of more efficient and selective protecting groups for use in organic synthesis. Additionally, research could focus on the use of this compound in the preparation of novel sulfonamide derivatives for the treatment of various diseases. Finally, further investigation into the biochemical and physiological effects of this compound could provide valuable insights into its potential applications in medicine and biotechnology.
Conclusion:
In conclusion, this compound is a useful compound in organic chemistry research. Its ability to act as a protecting group for alcohols and amines has made it a valuable tool in the synthesis of complex organic molecules. While there is limited information available on its biochemical and physiological effects, further research could provide valuable insights into its potential applications in medicine and biotechnology.

Synthesis Methods

The synthesis of 4-(benzyloxy)phenyl 4-chloro-3-methoxybenzenesulfonate involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with benzyl alcohol in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is a white solid that can be purified by recrystallization.

Scientific Research Applications

The compound is commonly used in organic chemistry research as a protecting group for alcohols and amines. It is also used in the synthesis of complex organic molecules. Additionally, it has been used in the preparation of sulfonamide derivatives for the treatment of various diseases.

Properties

IUPAC Name

(4-phenylmethoxyphenyl) 4-chloro-3-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO5S/c1-24-20-13-18(11-12-19(20)21)27(22,23)26-17-9-7-16(8-10-17)25-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPIVDPUBKLPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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